Cerium disulfide
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(sulfanylidene)cerium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSKKVQQNWVJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ce]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153233 | |
| Record name | Cerium disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12133-58-3 | |
| Record name | Cerium disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012133583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cerium Disulfide Ces₂
High-Temperature Solid-State Synthesis Routes
High-temperature solid-state reactions are a traditional approach for the synthesis of many inorganic materials, including cerium sulfides. These methods typically involve the reaction of solid precursors at elevated temperatures to yield the desired compound.
Sulfurization of Cerium Oxides with Carbon Disulfide Gas
The sulfurization of cerium oxides using carbon disulfide (CS₂) gas is a documented method for producing cerium sulfides. However, it is crucial to note that scientific literature predominantly reports the formation of cerium(III) sulfide (B99878) (Ce₂S₃) rather than cerium disulfide (CeS₂) through this direct route. researchgate.netnii.ac.jp The reaction generally involves passing CS₂ gas over cerium oxide (CeO₂) at high temperatures.
This process is often carried out in a temperature range of 700°C to 860°C. dtic.mil Research has shown that the addition of carbon black to the cerium oxide powder can accelerate the formation of Ce₂S₃, suggesting that carbothermic reduction plays a significant role as the temperature increases. researchgate.net While this method is effective for producing cerium sesquisulfide, the synthesis of this compound (CeS₂) typically involves other pathways, such as heating Ce₂S₃ with an excess of sulfur in a sealed tube at around 600°C or the reaction of cerium sulfate (B86663) with hydrogen sulfide gas below 700°C. dtic.mil An isothermal study conducted over a temperature range of 600°C to 1300°C under a carbon disulfide atmosphere from ceria (CeO₂) also identified various cerium-sulfur compositions, including CeS₂. dtic.mil
Thermochemical Conversion Processes and Kinetic Considerations
The thermochemical conversion of cerium oxides to cerium sulfides is a complex process governed by thermodynamic and kinetic factors. The Gibbs free energy (ΔG°) for sulfurization reactions with CS₂ is more negative compared to reactions using H₂S, indicating that the reactions are more favorable and can proceed at lower temperatures. nii.ac.jp
Kinetic studies on the sulfurization of CeO₂ to Ce₂S₃ have shown that single-phase γ-Ce₂S₃ can be obtained at 973 K (700°C) with a reaction time of 28.8 ks (8 hours). researchgate.net The reaction kinetics are influenced by factors such as temperature, gas flow rate, and the physical properties of the ceria precursor, like particle size and specific surface area. The addition of a reducing agent like carbon can significantly lower the temperature and time required for the conversion by promoting the initial reduction of CeO₂. researchgate.net While specific kinetic data for the formation of CeS₂ from cerium oxide and CS₂ is not extensively detailed in the literature, the principles governing the formation of Ce₂S₃ provide insight into the general thermochemical behavior of the Ce-O-S system at high temperatures.
Solution-Phase and Low-Temperature Approaches
Solution-phase methods offer an alternative to high-temperature synthesis, often allowing for the formation of thin films and nanostructured materials under milder conditions.
Chemical Bath Deposition (CBD) for Thin Film Fabrication
Chemical Bath Deposition (CBD) has been successfully employed for the fabrication of cerium sulfide thin films, including this compound (CeS₂). researchgate.netwhatiscl.info This technique involves the controlled precipitation of the desired compound from a solution onto a substrate. For CeS₂ deposition, a typical chemical bath consists of a cerium salt (e.g., (NH₄)₂Ce(NO₃)₆), a sulfur source (e.g., thioacetamide (B46855) or thiourea), and a complexing agent in an aqueous solution. scispace.comresearchgate.net The deposition is based on the slow release of Ce³⁺/Ce⁴⁺ and S²⁻ ions in the solution, which then react to form CeS₂ on the substrate surface. The process is typically carried out at relatively low temperatures, for instance, in an oven at 55°C for 17 hours. researchgate.net
The fundamental reactions in the bath using thioacetamide (CH₃CSNH₂) as a sulfur source in an alkaline medium can be summarized as follows: CH₃CSNH₂ + OH⁻ → CH₃CONH₂ + HS⁻ HS⁻ + OH⁻ ⇌ S²⁻ + H₂O Ce⁴⁺ + 2S²⁻ → CeS₂
The slow decomposition of the sulfur source allows for a controlled, ion-by-ion growth of the film on the substrate. portico.org
Influence of Reaction Parameters on Film Morphology and Crystallinity (e.g., pH dependence)
The properties of the cerium sulfide films deposited via CBD are highly dependent on the reaction parameters, with pH being a particularly critical factor. scielo.brscielo.br The pH of the chemical bath influences the rate of ion release and, consequently, the growth rate, morphology, and crystallinity of the resulting film.
Studies have shown that at acidic pH values (pH 1 to 5), amorphous cerium sulfide (CeSₓ) thin films are typically formed. scielo.brscielo.br In contrast, crystalline structures have been obtained at pH values greater than 6. scielo.br The film thickness also shows a complex relationship with pH, with no simple linear trend observed. This variation in thickness and structure directly impacts the optical properties of the films, such as the energy band gap and refractive index. scielo.brscielo.br
Below are interactive tables summarizing the findings from a study on the effect of pH on amorphous and crystalline cerium sulfide thin films.
Table 1: Properties of Amorphous Cerium Sulfide (CeSₓ) Thin Films at Different pH Values Data sourced from a study on amorphous CeSₓ films deposited at 50°C for 12 hours. scielo.brscielo.br
View Data
| pH | Film Thickness (nm) | Optical Band Gap (eV) | Refractive Index (at 550 nm) |
| 1 | 34 | 2.08 | 1.93 |
| 2 | 560 | 2.80 | 1.45 |
| 3 | 509 | 2.92 | 1.42 |
| 4 | 23 | 3.16 | 2.60 |
| 5 | 1144 | 2.32 | 1.39 |
Table 2: Properties of Crystalline Cerium Sulfide (CeₓSᵧ) Thin Films at Different pH Values Data sourced from a study on crystalline CeₓSᵧ films. researchgate.net
View Data
| pH | Film Thickness (nm) | Optical Band Gap (eV) |
| 6 | 411 | 3.60 |
| 7 | 520 | 3.50 |
| 8 | 690 | 3.52 |
| 9 | 710 | 3.48 |
| 10 | 880 | 3.40 |
These tables illustrate that by tuning the pH, it is possible to control the film's physical characteristics, transitioning from amorphous to crystalline structures and altering thickness and optical bandgap.
Substrate Effects and Growth Mechanisms
The choice of substrate plays a significant role in the chemical bath deposition of thin films. For cerium sulfide, depositions have been successfully carried out on various substrates, including commercial glass and optical fibers. researchgate.netwhatiscl.info The substrate surface must be properly cleaned to ensure good adhesion and uniform film growth.
The growth of thin films in CBD generally occurs through two mechanisms: ion-by-ion growth directly on the substrate surface or the formation of colloidal particles in the solution which then adhere to the substrate. For uniform, well-adhered films, the ion-by-ion mechanism is preferred. This is achieved by maintaining low concentrations of free ions through the use of complexing agents and controlling the rate of decomposition of the sulfur source. The initial stage of film growth involves the adsorption of cerium ions onto the substrate, followed by their reaction with sulfide ions to form CeS₂ nuclei. These nuclei then grow and coalesce to form a continuous film. The nature of the substrate surface, including its chemical composition and roughness, can influence the nucleation density and the preferred orientation of the crystallites in the film. For instance, a recent study reported the formation of a CeO₂/rGO/CeS₂ nanocomposite, indicating the possibility of depositing this compound on complex composite substrates. rsc.org
Hydrothermal Synthesis Pathways for Cerium Sulfide Nanomaterials
Hydrothermal synthesis has emerged as a significant method for producing cerium sulfide nanomaterials, offering control over the size and morphology of the resulting products. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures.
One notable approach involves a one-pot hydrothermal method for creating three-dimensional (3D) cerium(III) sulfide/gum arabic carbon flower nanocomposites (Ce₂S₃/GACFs). nih.gov In this process, L-cysteine serves a multifaceted role as the sulfur source, as well as a binding and reducing agent. nih.gov The synthesis results in 3D flower-like structures that possess excellent active sites and are resistant to accumulation. nih.gov
Another novel hydrothermal technique has been developed for the synthesis of cerium(III) sulfide (Ce₂S₃) nanomaterials. nih.gov This method results in the formation of nanogels with an orthorhombic crystal structure, which spread across the substrate surface. nih.gov Characterization of these nanomaterials reveals good absorbance and a refractive index of approximately 2.6. nih.gov The resulting materials from these hydrothermal methods show potential for applications in optoelectronic and solar cell devices. nih.gov
A summary of hydrothermal synthesis parameters is presented in the table below.
| Precursors | Sulfur Source | Key Reagents/Templates | Resulting Product | Morphology |
| Cerium Nitrate Hexahydrate | L-cysteine | Gum Arabic | Ce₂S₃/GACF Nanocomposite | 3D Carbon Flowers |
| Cerium Nitrate Hexahydrate | Not Specified | Yttrium (dopant) | Y-doped Ce₂S₃ | Nanogels |
Gas-Solid Reaction Methods
Gas-solid reaction methods are commonly employed for the synthesis of cerium sulfide powders, particularly the γ-phase of cerium(III) sulfide (γ-Ce₂S₃). This technique typically involves the sulfurization of a cerium precursor, such as cerium(IV) oxide (CeO₂), using a sulfur-containing gas at high temperatures.
One established process involves the sulfurization of ceria (CeO₂) powder with carbon disulfide (CS₂) gas. nih.gov This reaction can yield single-phase β-Ce₂S₃ at a temperature of 973 K (700 °C). nih.gov The reaction is often accelerated by the addition of carbon black to the CeO₂ powder, which promotes carbothermic reduction as the temperature increases. nih.gov
In a variation of this method, K⁺-doped γ-Ce₂S₃ has been successfully prepared using CeO₂, potassium carbonate (K₂CO₃), and CS₂ as the raw materials. nih.gov The synthesis is carried out by calcining the doped samples at 840 °C for 150 minutes, which results in the formation of pure γ-Ce₂S₃. nih.gov The doping with potassium ions helps to fill internal vacancies in the γ-Ce₂S₃ lattice, forming a solid solution that enhances the thermal stability of the structure. nih.gov
The general chemical reaction for the sulfurization of cerium oxide with carbon disulfide can be represented as: 6CeO₂ + 5CS₂ → 3Ce₂S₃ + 5CO₂ + SO₂ nih.gov
These gas-solid methods are advantageous for producing crystalline cerium sulfide powders with specific phase structures.
| Cerium Precursor | Sulfur Source | Other Reactants | Temperature | Duration | Product |
| CeO₂ | CS₂ Gas | Carbon Black (optional) | 700 °C | 8 hours (28.8 ks) | β-Ce₂S₃ |
| CeO₂ | CS₂ Gas | K₂CO₃ | 840 °C | 150 min | K⁺-doped γ-Ce₂S₃ |
Preparation of this compound Nanostructures
The synthesis of this compound nanostructures involves methods that allow for precise control over the morphology and dimensions of the final product. Both hydrothermal and wet-chemical approaches have been utilized to create various nanostructured forms.
Hydrothermal methods, as detailed previously, are effective in producing specific nanomorphologies. For instance, the use of L-cysteine as a sulfur source and gum arabic as a template in a hydrothermal process leads to the formation of three-dimensional cerium(III) sulfide nanoflowers. nih.gov Similarly, other hydrothermal preparations can yield nanogels with an orthorhombic structure. nih.gov
The morphology of cerium-based nanostructures can also be influenced by the use of biomolecular templates. For example, albumin has been used to create ceria nanochains and spherical nanoparticles by varying the nucleation temperature. nih.gov While this specific example pertains to cerium oxide, the principle of using biomolecular templates to direct the formation of specific nanostructures is applicable to this compound synthesis as well.
Furthermore, wet/hydrothermal chemical methods have been employed to prepare nanocomposites where cerium nanoparticles are co-doped onto other nanostructures, such as tin disulfide (SnS₂), and then decorated on hyperbranched polymers. americanelements.com This demonstrates the versatility of these methods in creating complex, multi-component nanostructures involving cerium sulfide.
Control over reaction parameters such as temperature, precursor concentration, and the use of structure-directing agents or templates are critical in determining the final nanostructure, be it nanoflowers, nanogels, nanochains, or other complex assemblies.
Advanced Structural Characterization and Crystallography of Cerium Disulfide Ces₂
Polymorphism and Phase Transitions in Cerium Sulfides
Cerium and sulfur can form several compounds, with cerium sesquisulfide (Ce₂S₃) being a prominent example of polymorphism in the cerium sulfide (B99878) system. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. These different forms, known as polymorphs or allotropes, can exhibit distinct physical and chemical properties. wikipedia.org The transitions between these phases are typically driven by changes in temperature and pressure. google.comscience.govillinois.edu
Cerium sesquisulfide (Ce₂S₃) is known to exist in three primary allotropic forms: α, β, and γ. wikipedia.org
α-Ce₂S₃: This phase possesses an orthorhombic crystal structure and is typically black/brown or orange in color. scielo.brresearchgate.net It is the stable form at lower temperatures, generally below 900°C. scielo.br The α-phase has a structure analogous to α-Gd₂S₃ and features cerium ions with both 7 and 8 coordination numbers. wikipedia.org
β-Ce₂S₃: With a tetragonal crystal structure, the β-phase exhibits a burgundy or red color. wikipedia.orgscielo.br It is formed at temperatures above 900°C. scielo.br An irreversible transformation from the α-phase to the β-phase can be achieved by heating in a vacuum at 1200°C. wikipedia.org
γ-Ce₂S₃: This allotrope has a cubic crystal structure of the Th₃P₄ type and is dark red. scielo.br It is the high-temperature phase, forming at temperatures exceeding 1200°C. google.comscielo.br The γ-phase is particularly noted for its high thermal stability.
The phase transitions between these allotropes are a critical aspect of their synthesis and processing. For instance, a two-step synthesis method can be employed where a mixed crystal precursor containing α, β, and γ phases is first precipitated from a liquid phase. google.com Subsequently, high-temperature treatment, potentially assisted by microwaves, is used to convert the mixture into the desired γ-Ce₂S₃ phase. google.com
While much of the focus has been on Ce₂S₃, cerium disulfide (CeS₂) also presents interesting crystallographic features. Early studies suggested that CeS₂ could have a tetragonal structure, which might be mistaken for cubic if the lattice parameters are very close. dtic.mil More recent work has confirmed the existence of crystalline phases of this compound. researchgate.net Synthesis via chemical bath deposition can produce this compound, and its quality can be confirmed through X-ray diffraction analysis, which reveals distinct diffraction peaks corresponding to specific crystal planes. researchgate.net
Allotropic Forms (e.g., α, β, γ-Ce₂S₃)
X-ray Diffraction (XRD) and Advanced Crystallographic Techniques
X-ray diffraction (XRD) is a fundamental and powerful tool for the characterization of crystalline materials like this compound. dtic.milmdpi.com It provides detailed information about the crystal structure, phase purity, and other microstructural properties. tandfonline.com
XRD patterns of this compound synthesized by methods like chemical bath deposition show distinct peaks that can be indexed to specific crystallographic planes, such as (323) and (433). researchgate.net The positions of these peaks in the diffractogram (in terms of the diffraction angle 2θ) allow for the determination of the crystal system and the calculation of the lattice parameters. mdpi.comijesi.org For example, in cubic systems, the lattice parameter 'a' can be calculated from the interplanar spacing (d_hkl) and the Miller indices (h, k, l) of the diffraction peaks. mdpi.com Rietveld refinement of XRD data is an advanced technique that can provide highly accurate lattice parameters. researchgate.net
The table below presents hypothetical lattice parameter data for a cubic phase of this compound based on typical values for related compounds.
| Miller Indices (hkl) | Diffraction Angle (2θ) | Interplanar Spacing (d) (Å) | Calculated Lattice Parameter (a) (Å) |
| (111) | 28.5° | 3.129 | 5.419 |
| (200) | 33.1° | 2.704 | 5.408 |
| (220) | 47.5° | 1.913 | 5.411 |
| (311) | 56.3° | 1.633 | 5.415 |
Note: This table is illustrative. Actual values depend on synthesis conditions and stoichiometry.
Beyond the fundamental crystal structure, XRD can also be used to analyze microstructural features such as crystallite size and microstrain. researchgate.net The broadening of the diffraction peaks is related to the size of the coherently scattering domains, i.e., the crystallites. The Scherrer formula is a common method to estimate the average crystallite size from the full width at half maximum (FWHM) of a diffraction peak. scispace.comresearchgate.net
Scherrer Equation: D = (K * λ) / (β * cos(θ))
Where:
D is the mean size of the ordered (crystalline) domains.
K is a dimensionless shape factor, with a value close to 0.9.
λ is the X-ray wavelength.
β is the line broadening at half the maximum intensity (FWHM), after subtracting the instrumental line broadening.
θ is the Bragg angle.
Studies on nanocrystalline cerium compounds have shown that crystallite sizes can be effectively determined using this method and can range from a few nanometers to several tens of nanometers. researchgate.netscispace.com For instance, cerium sulfide nanoparticles have been synthesized with crystallite sizes in the range of 18-34 nm. researchgate.net It is also observed that crystallite size and microstrain are often inversely proportional. researchgate.net
Determination of Crystal Structure and Lattice Parameters
Electron Microscopy for Morphological and Compositional Analysis
To complement the structural information from XRD, electron microscopy techniques are indispensable for a complete characterization of this compound.
Scanning Electron Microscopy (SEM): SEM is used to investigate the surface morphology of the material. researchgate.netdergipark.org.tr It provides high-resolution images of the sample's surface, revealing features like particle shape, size distribution, and the degree of agglomeration. scirp.org For example, SEM images of cerium sulfide thin films can show the formation of agglomerated spherical-shaped nanoparticles. researchgate.net
Transmission Electron Microscopy (TEM): TEM and High-Resolution TEM (HRTEM) offer even higher magnification and resolution, allowing for the visualization of the internal structure of the material, including the crystal lattice itself. researchgate.net This can confirm the crystalline nature of the nanoparticles and provide direct measurements of lattice spacings. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX (also known as EDS) is a technique for elemental analysis. mdpi.comdergipark.org.tr It confirms the presence and relative abundance of the constituent elements, in this case, cerium and sulfur, ensuring the correct composition of the synthesized this compound. mdpi.com
Together, these advanced characterization techniques provide a comprehensive understanding of the crystallographic and microstructural properties of this compound, which is crucial for tailoring its properties for specific applications.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique used to analyze the surface topography and morphology of materials at the micro- and nanoscale. mdpi.com In the study of this compound, particularly in thin film form, SEM reveals crucial details about the grain structure, particle shape, and surface uniformity.
Research on cerium sulfide thin films deposited via methods like chemical bath deposition has utilized SEM to observe their surface morphology. researchgate.net These analyses often show that the nanoparticles can agglomerate, forming spherical-shaped particles. scielo.br The morphology of these films, including the size and distribution of particles, can be influenced by deposition parameters. For example, in the synthesis of cerium sulfide thin films, SEM images have shown variations in surface structure at different pH levels during deposition. researchgate.net The technique provides a direct visualization of the film's surface, which is essential for quality control and for understanding how the physical structure relates to the material's properties. In some preparations of nanostructured materials, SEM analysis has confirmed the presence of uniformly distributed, spherical nanoparticles with sizes ranging from 18 to 37 nm. dergipark.org.tr
Table 1: Summary of SEM Observations on Cerium-Based Materials
| Material | Deposition/Synthesis Method | Observed Morphology | Source |
|---|---|---|---|
| Cerium Sulfide Thin Films | Chemical Bath Deposition | Varies with pH; agglomerated particles. researchgate.net | researchgate.netresearchgate.net |
Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping
Energy Dispersive X-ray (EDX or EDS) spectroscopy is an analytical technique, typically coupled with SEM, used for the elemental analysis or chemical characterization of a sample. bruker.comthermofisher.com It works by detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam. mdpi.com This provides qualitative and quantitative information about the elemental composition and enables the creation of elemental maps showing the distribution of constituent elements across the sample's surface. jeol.com
In the context of this compound, EDX analysis is critical for confirming the presence and stoichiometry of cerium (Ce) and sulfur (S). researchgate.net Studies on cerium-containing thin films and nanoparticles use EDX to verify that the intended elements have been incorporated into the material. For instance, in cerium-doped nanostructures, EDX spectra confirm the existence of cerium along with other elements in the compound. nih.gov Elemental mapping via EDX can visualize the spatial distribution of cerium and sulfur, ensuring a homogeneous composition, which is vital for the performance of the material in various applications. researchgate.net Research on cerium sulfide films has used EDX to analyze the elemental ratio, which can be affected by synthesis conditions such as the pH of the deposition bath. researchgate.net
Table 2: Representative EDX Findings for Cerium Compounds
| Sample | Technique | Finding | Purpose | Source |
|---|---|---|---|---|
| Cerium Sulfide Thin Films | SEM-EDX | Confirmed elemental ratio of Ce and S. | Verify composition and stoichiometry. | researchgate.net |
| Ce-doped Zirconia | SEM-EDX | Indicated the existence of zirconium, cerium, molybdenum, and sulfur on the wear-track. | Confirm the active role of elements in tribofilm formation. | nih.gov |
Electronic Structure and Computational Modeling of Cerium Disulfide Ces₂
First-Principles Calculations and Density Functional Theory (DFT)
First-principles calculations, which are based on quantum mechanical principles without the need for empirical parameters, are central to modeling the electronic properties of materials like CeS₂. DFT provides a framework to approximate the many-body problem of interacting electrons into a more manageable set of single-particle equations.
Computational studies using DFT allow for the prediction of the electronic band structure and the density of states (DOS), which are fundamental to understanding the electronic nature of a material. The band structure describes the ranges of energy that an electron is allowed to have, while the DOS represents the number of available electronic states at each energy level.
While comprehensive studies focusing exclusively on the electronic band structure of pure CeS₂ are not broadly available, related computational work provides valuable insights. For instance, DFT calculations have been performed on materials containing CeS₂ units. In a study of the triangular-lattice antiferromagnet KCeS₂, spin-polarized DFT calculations were used to analyze the electronic properties of the CeS₂ layer. The projected density of states (PDOS) was calculated for both ferromagnetic (FM) and antiferromagnetic (AFM) spin configurations, revealing the distribution of Ce 4f and S 3p states near the Fermi level. researchgate.net
Furthermore, investigations into Mo₁₋ₓCeₓS₂ alloy surfaces using a generalized gradient approximation (GGA) within DFT showed that the incorporation of cerium significantly influences the electronic structure. fzu.cz An increase in cerium concentration led to a higher population of states near the Fermi level, eventually inducing a semiconductor-to-metal transition. fzu.cz This suggests that the electronic properties of CeS₂ are highly tunable.
The table below summarizes the type of information typically obtained from such DFT calculations, though specific values for pure, bulk CeS₂ are not readily found in the cited literature.
| Property | Description | Relevance to CeS₂ |
| Band Gap (Eg) | The energy difference between the valence band maximum and the conduction band minimum. | Determines whether the material is a metal, semiconductor, or insulator. For CeS₂, predictions can vary based on the computational method (e.g., GGA, meta-GGA). nih.gov |
| Density of States (DOS) | The number of electronic states per unit energy range. | Reveals the contribution of different atomic orbitals (e.g., Ce 4f, S 3p) to the electronic structure. researchgate.net |
| Projected DOS (PDOS) | The DOS projected onto specific atoms or orbitals. | Elucidates the nature of chemical bonding and orbital hybridization. researchgate.net |
This table is illustrative of data generated in DFT studies. Specific, validated values for bulk CeS₂ are not consistently available in the searched literature.
The region near the Fermi level, specifically the interactions between the valence band (VB) and the conduction band (CB), dictates the material's electronic and optical properties. In many cerium compounds, the valence band is primarily formed by the p-orbitals of the anion (in this case, sulfur), while the conduction band has significant contributions from the cerium's 5d and 4f orbitals.
In materials like Mg(CeS₂)₂, the filled valence band is expected to have a dominant S-p character. catalysis.blog The interaction between these sulfur states and the cerium 4f states is critical. This hybridization influences the band gap and the charge carrier effective masses. Studies on related lanthanide diselenides, such as LaSe₂, show that the valence band maximum can be composed of antibonding interactions within the Se-Se dimers, leading to strong anisotropy in transport properties. researchgate.net A similar disulfide (S-S) interaction might be expected in the valence band of CeS₂.
The conduction band's character is heavily influenced by the empty Ce 4f and 5d states. The precise energy levels of these states and their hybridization with the sulfur orbitals are key to a full understanding of the electronic behavior of CeS₂.
Intrinsic point defects, such as vacancies and interstitials, can significantly alter the electronic properties of a material. Calculating the formation energy of these defects using DFT helps to predict their equilibrium concentrations and their impact on material performance. The formation energy of a defect depends on the atomic chemical potentials and the Fermi level. aps.org
There is a lack of specific computational studies on the intrinsic defect formation energies in pure cerium disulfide in the available literature. However, the methodology is well-established. For example, studies on other semiconductors like Sb₂S₃ have shown that native defects like cation and anion vacancies (V_Sb and V_S) can be dominant and introduce deep levels within the band gap, acting as traps for free carriers. aps.org Similar defects, such as cerium vacancies (V_Ce) and sulfur vacancies (V_S), would be expected in CeS₂. Understanding their formation energies under different chemical potential conditions (i.e., Ce-rich or S-rich) would be crucial for controlling its electronic properties.
Analysis of Valence and Conduction Band Interactions
Electron Correlation Effects and f-Electron Hybridization
A major challenge in the computational modeling of cerium compounds is the proper treatment of the strongly correlated 4f electrons. Standard DFT approximations like the Local Density Approximation (LDA) and GGA can fail to accurately describe these electrons due to self-interaction errors, which tend to over-delocalize the localized f-states. fzu.cz
To address the limitations of standard DFT for strongly correlated systems, the DFT+U method is often employed. catalysis.blog This approach adds a Hubbard-like term (U) to the DFT functional, which penalizes the double occupancy of localized orbitals and provides a better description of the on-site Coulomb interaction. catalysis.bloggithub.io The effective U value is a critical parameter that can be determined from first-principles calculations or by fitting to experimental data. catalysis.blog
While specific DFT+U studies on CeS₂ are not prominently available, this method is standard for other cerium compounds like CeO₂. fzu.czcatalysis.blog In CeO₂, DFT+U calculations are essential for correctly describing the localization of electrons on Ce³⁺ sites upon the formation of an oxygen vacancy. fzu.cz The application of DFT+U to CeS₂ would be necessary to accurately predict its band gap and the magnetic properties arising from the 4f electron. The choice of the Hubbard U parameter would significantly influence the calculated electronic structure, particularly the position of the 4f states relative to the Fermi level.
The 4f electrons in cerium-based materials exhibit a fascinating dual nature, behaving as either localized atomic-like orbitals or as itinerant (delocalized) electrons that participate in bonding. nih.govaps.org This behavior is highly sensitive to the chemical environment, pressure, and temperature. The degree of hybridization between the 4f electrons and the ligand states (sulfur 3p states in CeS₂) determines their character. nih.gov
In cerium oxides, for instance, the 4f states in CeO₂ are considered to be largely itinerant, while in Ce₂O₃ they are almost fully localized. nih.gov This transition from itinerant to localized character is a key aspect of the physics of many cerium compounds. aps.orgarxiv.org Computational studies on the Kondo-Heisenberg lattice model show that an itinerant-localized transition can occur within a magnetically ordered phase, accompanied by the appearance of nearly flat bands at the Fermi surface. researchgate.net
For CeS₂, the degree of f-electron localization would determine its magnetic state. In the related KCeS₂ compound, which contains CeS₂ layers, the material is an effective spin-1/2 antiferromagnet, suggesting a more localized picture for the Ce 4f electron in that specific crystal structure. researchgate.net A detailed analysis of the hybridization function and the electronic band structure of CeS₂ would be required to fully elucidate the localized versus itinerant nature of its 4f electrons.
Treatment of Cerium 4f States (e.g., DFT+U approaches)
Theoretical Insights into Optical Properties derived from Electronic Structure
Theoretical investigations into the optical properties of this compound (CeS₂) are intrinsically linked to its complex electronic structure, which is dominated by cerium's 4f electrons. While comprehensive first-principles calculations specifically detailing the optical constants of pure, bulk CeS₂ are not extensively available in public literature, insights can be drawn from computational studies on related systems and experimental observations.
First-principles calculations, typically employing Density Functional Theory (DFT), are the standard approach for modeling the electronic and optical properties of materials like CeS₂. aps.orgarxiv.org These calculations can determine the electronic band structure, from which the frequency-dependent complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), is derived. The dielectric function is crucial as it governs all other linear optical properties, including the refractive index, extinction coefficient, and absorption coefficient. researchgate.netacs.orgmdpi.com
For cerium compounds, standard DFT functionals often require corrections, such as the DFT+U method or hybrid functionals, to accurately model the strongly correlated 4f electrons that play a significant role in determining the band gap and electronic transitions. acs.org The optical properties of cerium sulfides are largely dictated by electronic transitions from occupied states, such as the S 3p and Ce 4f orbitals, to unoccupied states, like the Ce 5d orbitals.
Experimental data for CeS₂ thin films show a broad and strong absorption peak in the ultraviolet region, with a maximum absorbance observed at a wavelength of 368 nm. researchgate.net This high UV absorbance is a characteristic feature of cerium sulfides. researchgate.net Theoretical models would aim to reproduce this absorption feature by calculating the imaginary part of the dielectric function, ε₂(ω), which is directly related to light absorption. The peaks in the ε₂(ω) spectrum correspond to direct electronic transitions between the valence and conduction bands.
Structurally, CeS₂ is described as having a layered configuration where Ce³⁺ ions are positioned between layers of disulfide ions (S₂²⁻). ontosight.ai This two-dimensional network is responsible for its semiconducting nature, which is a prerequisite for its potential applications in optoelectronic devices like photovoltaics and light-emitting diodes. ontosight.ai A thorough theoretical model of CeS₂ would need to accurately represent this layered crystal structure to yield a meaningful electronic band structure and, consequently, reliable optical properties.
Due to the limited availability of specific theoretical data for pure this compound in the cited literature, a detailed data table of its optical constants cannot be provided at this time.
Advanced Spectroscopic Analysis of Cerium Disulfide Ces₂
Vibrational Spectroscopy for Structural and Chemical Bonding Analysis
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) techniques, is pivotal for probing the atomic vibrations within the CeS₂ crystal lattice. These vibrations are sensitive to the crystal structure, symmetry, and the nature of chemical bonds.
Raman Spectroscopy for Lattice Vibrations and Doping Effects
Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of a material. A 1991 study investigated the vibrational properties of several light rare earth polysulfides, including tetragonal CeS₂. The analysis of the Raman spectrum provides information on the lattice dynamics, which are fundamental to understanding the material's structural properties. researchgate.net The spectra of tetragonal CeS₂ were found to be nearly identical to those of cubic PrS₂ and NdS₂, as well as monoclinic LaS₂, indicating similar local environments and vibrational behaviors among these compounds.
While specific research on doping effects in CeS₂ is not extensively detailed in the available literature, Raman spectroscopy is a standard method for such investigations. Doping introduces impurities or defects into the crystal lattice, which disrupts the local symmetry. This disruption can lead to shifts in the frequency, broadening of the spectral peaks, or the appearance of new Raman-active modes. These changes provide valuable information on how the dopant is incorporated into the host lattice and its impact on the material's structural integrity.
Photoelectron Spectroscopy for Surface and Electronic State Characterization
Photoelectron spectroscopy is a surface-sensitive quantitative technique that analyzes the elemental composition, empirical formula, and chemical and electronic states of the elements within a material.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is indispensable for analyzing the surface chemistry of cerium compounds. It can confirm the elemental composition and, crucially, determine the oxidation states of the constituent elements, particularly cerium. While detailed XPS studies focused solely on pure CeS₂ are limited, analysis of related materials like CeO₂/CeS₂ nanocomposites and other cerium sulfides provides a clear framework for interpretation. researchgate.netcapes.gov.br
The XPS spectrum of a CeO₂/CeS₂ nanocomposite would confirm the presence of both cerium and sulfur. researchgate.net The high-resolution Ce 3d spectrum is complex due to final-state effects, but it provides a definitive signature of the cerium oxidation state. aip.orgucl.ac.uk
Cerium(IV) oxide (CeO₂) exhibits a characteristic spectrum with multiple satellite peaks. The Ce 3d region is split into 3d₅/₂ and 3d₃/₂ spin-orbit components, each accompanied by "shake-down" satellites resulting from O 2p to Ce 4f transitions. aip.org
Cerium(III) compounds , such as Ce₂S₃ or the expected state in CeS₂, show a simpler four-peak structure. the-innovation.org The absence of the characteristic Ce⁴⁺ satellite peak at a binding energy of approximately 917 eV would indicate the presence of Ce³⁺. capes.gov.br
In a CeO₂/CeS₂ nanocomposite, the presence of both Ce³⁺ (from CeS₂) and Ce⁴⁺ (from CeO₂) would be expected, leading to a composite spectrum that can be deconvoluted to determine the ratio of the oxidation states on the material's surface. researchgate.net The S 2p spectrum would be analyzed to confirm the presence of sulfide (B99878) ions (S²⁻). In studies of similar materials like SrS:Ce, sulfur typically appears as sulfide, although traces of oxidized sulfur species might be detected on the surface. capes.gov.br
| Spectroscopic Finding | Binding Energy (eV) Range | Compound/State |
| Ce 3d peak indicative of Ce⁴⁺ | ~917 | CeO₂ |
| O 1s peak (oxide) | ~529.2 | CeO₂ |
| O 1s peak (hydroxyl/carbonate) | ~531.3 | Surface Species |
| S 2p (sulfide) | Not specified | CeS₂ |
Luminescence and Optical Absorption Spectroscopy
Luminescence and optical absorption techniques are used to investigate the electronic transitions and optical properties of materials, such as the band gap and defect states.
UV-Visible Spectroscopy for Band Gap Determination and Optical Transitions
The analysis of cerium disulfide (CeS₂) using ultraviolet-visible (UV-Vis) spectroscopy is a crucial method for determining its electronic properties, particularly the optical band gap and the nature of its electronic transitions. While detailed experimental studies on the UV-Vis spectra of pure, crystalline this compound are limited in publicly available literature, a combination of computational studies and experimental work on related thin films provides insight into its optical characteristics.
UV-Vis spectroscopy measures the absorption or reflectance of light in the ultraviolet and visible parts of the electromagnetic spectrum. When a photon of sufficient energy strikes a material, it can excite an electron from a lower energy level (valence band) to a higher energy level (conduction band), creating an electron-hole pair. The minimum energy required for this excitation is the band gap (E_g), a fundamental property that distinguishes metals, semiconductors, and insulators.
Research Findings
Computational studies based on density functional theory (DFT) have been employed to predict the electronic structure of CeS₂. The Materials Project, for instance, reports a calculated band gap of 0.000 eV for the orthorhombic Pnma phase of CeS₂. materialsproject.org This result suggests metallic behavior. However, it is a well-documented limitation of the Generalized Gradient Approximation (GGA) functional used in these calculations that it significantly underestimates band gap values, often by 40-50%. materialsproject.org It is common for known insulators and semiconductors to be incorrectly predicted as metallic by this method. materialsproject.org Therefore, while computationally zero, the actual experimental value is expected to be that of a semiconductor with a narrow band gap. This aligns with qualitative descriptions of CeS₂ as a semiconducting material with potential for optoelectronic applications. ontosight.ai
Experimentally, this compound thin films have been synthesized via the chemical bath deposition (CBD) route for applications such as gas sensing. whatiscl.inforesearchgate.net Characterization of these films included UV-visible absorption, reflectance, and transmittance spectroscopy. whatiscl.inforesearchgate.net Analysis of the absorption spectra of these cerium sulfide films revealed a broad absorption peak in the ultraviolet region, with a maximum absorbance noted at a wavelength of 368 nm. researchgate.net This strong absorption in the UV range is a characteristic feature of cerium sulfides. researchgate.net
The optical band gap (E_g) is typically determined from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν) by the equation:
(αhν)^n = A(hν - E_g)
The electronic transitions in this compound are expected to be complex. The absorption in the UV region is likely attributable to charge transfer transitions between the sulfur p-orbitals and the cerium orbitals. Additionally, as a rare earth compound, electronic transitions involving the 4f orbitals of the cerium ion, specifically 4f-5d transitions, are anticipated. Studies on the magnetic properties of α-CeS₂ have indicated crystal-field splitting of the Ce³⁺ state, which is a direct consequence of the interaction of these electronic orbitals with the local crystal environment and would influence the optical spectrum. aip.org
Data on Optical Properties of this compound
| Property | Value | Material | Method/Notes | Citation |
| Band Gap (E_g) | 0.000 eV | CeS₂ (orthorhombic) | Computational (DFT-GGA). Note: This method is known to significantly underestimate band gap values. | materialsproject.org |
| Absorption Maximum | ~368 nm | Cerium Sulfide Film | Experimental (UV-Vis Spectroscopy). Broad absorption peak observed in the UV region. | researchgate.net |
Advanced Research Applications of Cerium Disulfide Ces₂
Catalytic and Electrocatalytic Applications
The catalytic prowess of cerium compounds is well-established, primarily owing to the reversible Ce³⁺/Ce⁴⁺ redox couple. While much of the existing research has centered on cerium oxide (CeO₂), these fundamental properties are being extrapolated and explored in cerium disulfide for various catalytic and electrocatalytic functions.
Redox Catalysis and Disulfide Bridge Formation (derived from CeO₂ studies)
The ability of cerium to cycle between its +3 and +4 oxidation states is fundamental to its catalytic activity. In biological and chemical systems, the formation of disulfide bridges (R-S-S-R) from thiol groups (R-SH) is a critical oxidation reaction. Studies on cerium oxide nanoparticles have provided significant insights into this process, which are believed to be relevant to cerium sulfides.
Research has shown that CeO₂ nanoparticles can catalytically oxidize thiol-containing biomolecules. researchgate.netscience.govacs.orgnih.govfigshare.com The Ce(IV) ions present on the nanoparticle surface are capable of oxidizing cysteine residues to form disulfide bridges, during which Ce(IV) is reduced to Ce(III). researchgate.net This interaction can lead to the formation of a stable Ce³⁺-disulfide complex. acs.orgacs.org The mechanism involves the interaction between the Ce(IV) on the nanoparticle surface and the thiol groups, resulting in the formation of a disulfide bridge. researchgate.netnih.gov This catalytic oxidation is dependent on the concentration of thiol groups. acs.orgacs.org These findings from CeO₂ research provide a strong basis for exploring CeS₂ in similar redox-catalyzed reactions, leveraging the inherent redox capabilities of cerium.
This compound in Hydrogen Evolution Reaction (HER) Electrocatalysis (e.g., Ce-doped FeS₂)
The production of hydrogen through the electrochemical hydrogen evolution reaction (HER) is a cornerstone of future energy systems, and efficient electrocatalysts are critical. While not typically used in its pure form, cerium has proven to be a powerful dopant in transition metal disulfide catalysts, such as iron disulfide (FeS₂), for enhancing HER performance. peeref.comtandfonline.comtandfonline.com
The incorporation of cerium into the FeS₂ lattice significantly improves its electrocatalytic activity for water splitting. tandfonline.comtandfonline.com Research demonstrates that Ce-doped FeS₂ catalysts exhibit exceptional efficiency and durability. peeref.com For example, an FeS₂ catalyst doped with 15% cerium showed a remarkably low overpotential of 369 mV at a current density of 100 mA cm⁻² and sustained its activity for over 100 hours of continuous operation. peeref.comtandfonline.comtandfonline.com
The enhancement is attributed to several factors:
Reduced Charge-Transfer Resistance: Cerium doping facilitates easier electron transfer at the catalyst-electrolyte interface. peeref.comtandfonline.com
Increased Electrochemical Active Surface Area (ECSA): The presence of cerium increases the number of active sites available for the reaction. peeref.comtandfonline.com
Induced Defects: The incorporation of cerium into the FeS₂ lattice is hypothesized to create nonstoichiometric defects, which can alter hydrogen adsorption energies and promote more favorable H₂ evolution pathways. tandfonline.comtandfonline.com
This strategy has also been applied to other metal sulfides, such as rhenium disulfide (ReS₂), where cerium modification was found to accelerate HER dynamics by creating abundant defects and exposing more active sites. d-nb.info
| Catalyst System | Dopant Concentration (mol ratio) | Overpotential @ 100 mA cm⁻² | Key Findings |
| Ce-doped FeS₂ | 15% Ce | 369 mV | Reduced charge-transfer resistance, increased ECSA, and high durability. peeref.comtandfonline.comtandfonline.com |
| Pure FeS₂ | 0% Ce | Higher than doped samples | Experiences notable hindrance at higher potentials compared to doped versions. tandfonline.com |
| Ce-modified ReS₂ | 1% Ce | N/A | Promoted HER performance in both acid and alkaline electrolytes. d-nb.info |
Carbon Dioxide Activation and Conversion
The activation and conversion of carbon dioxide (CO₂) into valuable chemicals is a key area of sustainable chemistry. Cerium-based materials, including those involving sulfides, are emerging as effective catalysts for this purpose, primarily due to the redox activity of the Ce⁴⁺/Ce³⁺ couple which enhances CO₂ adsorption and activation. mdpi.comresearchgate.net
In one study, a Bi/CeO₂/CuS composite catalyst demonstrated high selectivity for converting CO₂ into formate. mdpi.com The Ce⁴⁺/Ce³⁺ network was shown to facilitate electron transfer and stabilize crucial copper species, thereby improving the adsorption and subsequent conversion of CO₂. mdpi.com Similarly, cerium N-heterocyclic carbene complexes have been shown to cleanly and quantitatively insert CO₂ into cerium-carbene bonds, with some complexes demonstrating reversible insertion, a critical feature for catalytic turnover. rsc.org These complexes have successfully catalyzed the formation of propylene (B89431) carbonate from propylene oxide using CO₂ at atmospheric pressure. rsc.org
The fundamental principle relies on the ability of cerium to mediate the electron transfer necessary for CO₂ reduction. The redox mechanism is central, where the catalyst is oxidized by CO₂ and subsequently reduced by a reducing agent, completing the catalytic cycle. mdpi.com
Gas Sensing Technologies
This compound is also being investigated for its potential in chemical sensing, particularly for the detection of gases like carbon dioxide. Its application in thin-film sensor devices leverages changes in the material's properties upon interaction with gas molecules.
This compound Thin Films for Carbon Dioxide Detection
Researchers have successfully developed optical fiber-based gas sensors for CO₂ detection using thin films of this compound. researchgate.netresearchgate.net In these sensors, a CeS₂ thin film is synthesized and coated onto the core of an optical fiber using a chemical bath deposition method. researchgate.netresearchgate.net Experimental results have confirmed that these this compound-based sensors are sensitive to carbon dioxide. researchgate.netresearchgate.net Notably, the studies indicate that the material exhibits higher sensitivity towards CO₂ compared to other gases such as nitrogen dioxide, highlighting its potential for selective gas detection. researchgate.netresearchgate.net
Sensor Response and Selectivity Mechanisms
The mechanism behind resistive gas sensors, a common type, involves the interaction of gas molecules with the surface of the semiconductor material. ias.ac.inoaepublish.com This interaction causes a charge transfer between the adsorbed gas molecules and the sensor material, leading to a measurable change in the material's electrical resistance. oaepublish.com When the sensor is exposed to air, oxygen molecules adsorb onto the surface and trap free electrons, creating a potential barrier and resulting in high resistance. acs.org Upon exposure to a target gas like CO₂, a reaction occurs with the adsorbed oxygen, releasing the trapped electrons back to the material and causing a drop in resistance. acs.orgmdpi.com
For the optical CeS₂ sensor, the mechanism is based on a change in its optical properties (like absorbance) upon exposure to CO₂. researchgate.net The selectivity of the sensor is determined by comparing its response to the target gas (CO₂) with its response to other potential interfering gases. researchgate.netkjmm.org The higher sensitivity of CeS₂ to CO₂ over nitrogen dioxide suggests a stronger or more favorable interaction between the CeS₂ surface and CO₂ molecules. researchgate.netresearchgate.net The sensor's performance, including its response and selectivity, is influenced by factors such as operating temperature and the concentration of the target gas. ias.ac.inacs.orgmdpi.com
Optoelectronic and Photonic Device Integration
This compound (CeS₂) and related cerium sulfides are emerging as materials of interest in the fields of optoelectronics and photonics. Their unique electronic and optical properties, which can be tailored through chemical engineering, open up possibilities for their integration into specialized devices.
Tunable Optical Band Gap for Light Absorption
The ability to tune the optical band gap of a semiconductor is crucial for designing optoelectronic devices that operate within specific spectral ranges. Research has demonstrated that the band gap of cerium sulfide (B99878) can be modulated through doping. For instance, in studies involving γ-Ce₂S₃, doping with lanthanum ions (La³⁺) has been shown to systematically alter the material's electronic structure. As the concentration of La³⁺ increases, the band gap of the cerium sulfide powder widens, increasing from 2.12 eV to 2.22 eV. This shift in the band gap directly influences the wavelengths of light the material can absorb and emit, thereby changing its optical properties and enabling its use in applications where precise light absorption characteristics are required. The γ-Ce₂S₃ polymorph is noted to have a band gap of approximately 2.06 eV, while other measurements place the optical gap at around 1.8 eV, which facilitates UV absorption.
The tunability of the band gap allows for the customization of cerium sulfide's chromaticity and spectral modulation, making it a material with significant potential for various optoelectronic applications, including information displays.
Application in UV Absorber Coatings
While inorganic oxides like cerium oxide (CeO₂) are widely used as transparent UV absorbers, cerium sulfide, particularly the γ-Ce₂S₃ phase, possesses inherent properties that make it suitable for applications requiring ultraviolet (UV) protection, especially in pigmented systems. google.comrsc.orgnanografi.com γ-Ce₂S₃ is recognized for its superior ultraviolet resistance and notable photostability. Its optical band gap of around 1.8-2.06 eV enables the absorption of UV radiation.
This UV-absorbing capability is often leveraged in conjunction with its primary function as a pigment. For example, composite pigments have been synthesized that incorporate γ-Ce₂S₃ with other materials to create colorants with enhanced UV absorption characteristics. scientific.net These materials can be integrated into coatings to protect underlying substrates from photodegradation caused by UV light. nanografi.com Unlike organic UV absorbers that can degrade over time with prolonged sun exposure, inorganic materials like cerium sulfide offer greater durability. google.com
High-Temperature and Thermoelectric Materials Research
Cerium sulfide compounds are actively investigated for their potential in high-temperature applications, particularly as thermoelectric materials. rsc.org Their primary appeal stems from very high melting points, around 2000°C, and low dissociation pressures, which allow for stable operation at elevated temperatures where many other materials would fail. rsc.orgjksus.org
Research has focused on cerium sulfide compounds within the compositional range of CeSₓ (where 1.33 ≤ x ≤ 1.5), which crystallize in the high-temperature γ-phase with a Th₃P₄-type structure. jksus.orgmdpi.com Studies measuring the thermoelectric properties of these materials from 4°K up to 1300°K (~1027°C) have been conducted. google.commdpi.com In these studies, both the electrical resistivity and the Seebeck coefficient of the cerium sulfide samples were observed to increase with temperature, a behavior characteristic of metals. jksus.orgmdpi.com
Pigment and Colorant Science through Doping Engineering
Cerium sulfides, particularly γ-Ce₂S₃, are valued as non-toxic inorganic pigments due to their bright and robust colors. nanografi.com A significant area of research is the manipulation of these colors through doping engineering, which involves introducing foreign ions into the cerium sulfide crystal lattice to alter its electronic and optical properties.
The color of the pigment is directly related to its band gap, which determines the wavelengths of visible light it absorbs. By doping γ-Ce₂S₃ with trivalent lanthanum (La³⁺) ions, researchers can effectively tune this band gap. An increase in the La³⁺ doping concentration causes the band gap to increase, resulting in a visible color shift from red towards orange-yellow. This demonstrates that the chromaticity of cerium sulfide pigments can be precisely controlled.
Similarly, doping with alkali metal ions such as sodium (Na⁺) has been used to create bright red γ-Ce₂S₃ pigments. nanografi.com This process of chemical doping not only expands the available color palette of cerium sulfide-based pigments but also can improve other properties, such as thermal stability. scientific.net The ability to engineer the color through doping makes cerium sulfide a versatile and promising material for applications in coatings, plastics, and outdoor displays where light and weather resistance are crucial.
Defect Chemistry and Doping in Cerium Disulfide Ces₂ Systems
Intrinsic Defects and Non-Stoichiometry
Intrinsic defects, such as vacancies and interstitials, are inherent imperfections in the crystal lattice that can exist even in pure, undoped materials. In the cerium sulfide (B99878) system, non-stoichiometry is a prominent feature, particularly in the γ-phase of cerium(III) sulfide (γ-Ce₂S₃), which is structurally related to CeS₂.
The γ-Ce₂S₃ phase adopts a cubic Th₃P₄-type crystal structure. This structure is inherently defective, containing cation vacancies as a fundamental component. hpstar.ac.cngoogle.com Its chemical formula is more accurately represented as γ-Ce₂.₆₇V₀.₃₃S₄, where 'V' signifies a cation vacancy in the crystal lattice. google.com These vacancies are not merely imperfections but are integral to the stability of the γ-phase. The presence and concentration of these intrinsic vacancies can significantly influence the material's electronic structure and properties. google.com Deviation from ideal stoichiometry can lead to a range of stable phases with distinct physical and chemical characteristics. researchgate.net The control of these native defects, for instance through post-synthesis annealing under controlled sulfur partial pressures, is a key method for fine-tuning the material's properties.
Extrinsic Doping Strategies and Their Impact
Extrinsic doping involves the intentional introduction of foreign atoms (dopants) into the CeS₂ lattice to modify its properties. This is a powerful technique to engineer the material at an atomic level.
The introduction of other lanthanide ions into the cerium sulfide lattice is an effective method for modulating its structural and electronic properties. Doping with lanthanides such as Lanthanum (La³⁺) and Samarium (Sm³⁺) has been shown to enrich the color types and spectral properties of cerium sulfide pigments. researchgate.netresearchgate.net Studies on analogous layered disulfide systems, such as MoS₂, show that lanthanide dopants introduce defect states near the valence band, which can stably alter the electronic landscape. arxiv.org In other layered disulfides like CuCrS₂, lanthanide doping leads to a reconfiguration of the electronic structure and a redistribution of the partial density of states near the Fermi level, which in turn affects thermoelectric properties. mdpi.comresearchgate.net This suggests that substituting Ce³⁺ with other lanthanides in CeS₂ can similarly alter charge carrier concentrations and energy band structures.
Alkali metals, such as sodium (Na⁺) and potassium (K⁺), are common dopants used to control the synthesis and properties of cerium sulfide, particularly for pigment applications. The introduction of alkali metal ions can reduce the synthesis temperature required to obtain the desired γ-phase. hpstar.ac.cnresearchgate.net
The doping mechanism often involves the filling of the intrinsic cation vacancies present in the γ-Ce₂S₃ structure. researchgate.netresearchgate.net This filling of vacancies by ions like K⁺ forms a solid solution that enhances the stability of the lattice, thereby improving the material's thermal stability. researchgate.netresearchgate.net For example, K⁺ doping has been shown to increase the thermal stability of γ-Ce₂S₃ from 350°C to 420°C. researchgate.net Furthermore, alkali metal doping is a key strategy to stabilize the γ-phase and reduce the concentration of sulfur vacancies, which is crucial for achieving specific color properties in pigments. google.com
The introduction of dopant ions into the CeS₂ host lattice invariably induces structural changes, including alterations in lattice parameters and crystallinity. The specific effect depends on the difference in ionic radii and charge between the dopant and the host cerium ion.
| Dopant System | Host Material | Observed Effect on Lattice Parameter | Reference |
|---|---|---|---|
| Y³⁺ | CeO₂ | Decrease in lattice parameter | mdpi.com |
| Ce³⁺ | Barium Hexaferrite | Decrease in 'ɑ', increase in 'c' | internationalrasd.org |
| Al³⁺ | CeO₂ | Change in lattice constant correlated with ionic size | researchgate.net |
| Ce | Al-Nb-Zr-Ti-Ta HEA | Induces large lattice distortion | nih.gov |
A primary goal of doping is to modulate the electronic band structure, which governs the material's optical and electrical properties. Doping can introduce new energy levels within the band gap, shift the position of the valence and conduction bands, and alter the Fermi level.
In cerium sulfide, alkali metal doping has been shown to modify the energy band structure, resulting in tunable colors. researchgate.net Theoretical studies indicate that Na⁺ doping removes vacancy-related states from the top of the S 3p valence band, leading to a sharpening of the band edges and a slight shift in the onset of electronic transitions, which is consistent with observed color changes. In related disulfide systems, lanthanide doping introduces defect states that localize near the valence band. arxiv.org For example, doping CuCrS₂ with lanthanides like La and Ce alters the density of states distribution near the Fermi level, which directly impacts charge carrier concentration and thermoelectric properties. mdpi.comresearchgate.net This body of research indicates that both lanthanide and alkali metal doping are effective strategies for engineering the band structure of cerium disulfide.
| Dopant | Host Material | Effect on Electronic Structure | Reference |
|---|---|---|---|
| Alkali Metals (e.g., Na⁺) | γ-Ce₂S₃ | Removes vacancy bands, modifies energy band structure | researchgate.net |
| Lanthanides (e.g., La³⁺) | CuCrS₂ | Reconfigures electronic structure, redistributes pDOS near Fermi level | mdpi.com |
| Lanthanides (Ce⁴⁺, Er³⁺) | MoS₂ | Introduces defect states near the valence band | arxiv.org |
Influence on Lattice Parameters and Crystallinity
Dopant-Induced Changes in Catalytic Activity
While specific studies on the catalytic activity of doped this compound are not extensively reported, the impact of cerium doping in other metal sulfides and related materials provides strong evidence for its potential. Cerium doping is a well-established strategy for enhancing catalytic performance across a range of reactions, including electrocatalysis and photocatalysis.
In the realm of photocatalysis, cerium doping has been shown to improve performance by promoting the separation of photogenerated electron-hole pairs and extending the photoresponse into the visible light region. researchgate.netacs.org Ce-doped MoS₂ and Ce-doped indium oxy-sulfide have demonstrated enhanced photocatalytic activity for the degradation of pollutants. researchgate.netrsc.orgresearchgate.net These findings from analogous systems strongly suggest that doping CeS₂ with suitable elements could be a viable strategy to create defects, increase the number of active sites, and modulate its electronic properties to enhance its catalytic activity for various applications. d-nb.infomdpi.comnih.gov
Concluding Remarks and Future Research Directions in Cerium Disulfide Ces₂ Science
Summary of Current Understanding and Key Achievements
Cerium disulfide (CeS₂), a member of the rare earth chalcogenide family, has been recognized for its distinct chemical and physical properties. Current understanding identifies CeS₂ as a layered material with a two-dimensional network structure, which imparts it with semiconducting characteristics. ontosight.ai This structure consists of cerium ions situated between layers of sulfide (B99878) ions. ontosight.ai
Key achievements in the study of CeS₂ include the successful synthesis of the compound through various methods, such as the direct reaction of cerium metal with sulfur and the thermal decomposition of cerium sulfide precursors. ontosight.ai Research has established its potential in several advanced applications. Its semiconducting nature makes it a candidate for optoelectronic devices, including photovoltaic cells and light-emitting diodes. ontosight.ai Furthermore, its high surface area and electrical conductivity have led to explorations of its use in energy storage systems like lithium-ion batteries and supercapacitors. ontosight.ai The general class of cerium sulfides is also noted for high-temperature stability, suggesting potential for use in high-temperature environments. dtic.mil
Emerging Research Frontiers and Unresolved Challenges
Despite progress, the field of this compound research faces several unresolved challenges and is open to new frontiers of investigation. A significant hurdle in the broader study of cerium-sulfur compounds is the lack of a complete and universally accepted binary phase diagram for the cerium-sulfur system. dtic.mil This ambiguity can lead to difficulties in selectively synthesizing pure-phase CeS₂ and distinguishing its properties from other cerium sulfides like CeS, Ce₂S₃, and Ce₃S₄.
Emerging research is likely to focus on perfecting synthesis techniques to produce large-scale, high-quality, single-phase CeS₂ crystals or thin films. This would be a critical step to enable more precise characterization of its intrinsic properties and to fabricate and test device prototypes. A deeper, more systematic investigation into its electronic band structure, charge carrier dynamics, and thermoelectric properties is required to fully map its potential. Another challenge is to understand the long-term stability of CeS₂ under the operating conditions of potential devices, such as exposure to air, moisture, and electrical cycling.
Potential for Novel Applications and Material Design
The unique layered structure of this compound opens up significant potential for novel material design and applications. Future research could explore the creation of new functional materials by intercalating different ions or molecules between the CeS₂ layers, a common technique used to modify the properties of 2D materials. This could be a pathway to tune its electronic, optical, and catalytic properties for specific applications.
Furthermore, the design of heterostructures by combining single or few-layer CeS₂ with other 2D materials (like graphene or molybdenum disulfide) could lead to novel electronic and optoelectronic devices with unique functionalities. The semiconducting properties of CeS₂ also suggest its potential use in field-effect transistors (FETs) and chemical sensors. Material design efforts could also focus on computational modeling to predict the effects of doping, strain, and defects on the material's properties, thereby guiding experimental efforts to create CeS₂-based materials with tailored characteristics for next-generation technologies. The inherent properties of high surface area and conductivity also point toward designing more efficient and stable electrodes for future energy storage solutions. ontosight.ai
Q & A
Q. What safety protocols are critical when handling cerium disulfide (Ce₂S₃) in laboratory settings?
- Methodological Answer : Researchers must work in a designated fume hood to minimize inhalation risks . Prior approval from the Principal Investigator (PI) is required for all experiments, and training must include hazard identification, emergency response, and risk mitigation (e.g., Schlenck line use, waste disposal) . Scale-up beyond 25 g necessitates PI approval, and reactions without literature precedent require consultation with experienced group members . Safety Data Sheets (SDS) should be reviewed for toxicity and reactivity data, including cerium-induced membrane protein aggregation observed in erythrocyte studies .
Q. Which characterization techniques are essential for verifying the structural purity of Ce₂S₃?
- Methodological Answer : X-ray diffraction (XRD) is primary for confirming crystallinity and phase purity, while scanning electron microscopy (SEM) or transmission electron microscopy (TEM) assess morphology and particle size . X-ray photoelectron spectroscopy (XPS) validates oxidation states (Ce³⁺ vs. Ce⁴⁺), and energy-dispersive X-ray spectroscopy (EDS) ensures stoichiometric consistency . Thermal gravimetric analysis (TGA) detects impurities like unreacted sulfur or hydrated phases. For reproducibility, document synthesis conditions (e.g., temperature, atmosphere) and cross-reference with published protocols .
Q. How can researchers design experiments to minimize batch-to-batch variability in Ce₂S₃ synthesis?
- Methodological Answer : Standardize synthesis parameters (e.g., solid-state reaction at 800–1000°C under inert gas) and use precursor materials with ≥99.9% purity . Monitor reaction progress via in-situ techniques like Raman spectroscopy. For hydrothermal methods, control pressure and pH to avoid oxysulfide byproducts. Validate consistency using XRD and EDS across multiple batches .
Advanced Research Questions
Q. What computational approaches predict the electronic and magnetic properties of Ce₂S₃?
- Methodological Answer : Density functional theory (DFT) simulations model band structure and magnetic behavior, accounting for Ce³⁺ 4f-electron contributions . Hybrid functionals (e.g., HSE06) improve accuracy for strongly correlated systems. Validate predictions with ultraviolet-visible (UV-Vis) spectroscopy for bandgap measurements and SQUID magnetometry for magnetic susceptibility . Discrepancies between computational and experimental results may arise from defects or spin-orbit coupling effects, requiring iterative refinement of models .
Q. How can conflicting data on Ce₂S₃’s catalytic activity in redox reactions be resolved?
- Methodological Answer : Conduct controlled comparative studies using identical reaction conditions (temperature, pressure, solvent) and catalyst loadings . Surface-sensitive techniques like XPS and Auger electron spectroscopy (AES) identify oxidation state changes during catalysis. In-situ Fourier-transform infrared spectroscopy (FTIR) tracks intermediate species. Reconcile discrepancies by isolating variables such as sulfur vacancies or cerium oxidation state heterogeneity .
Q. What methodologies elucidate the interaction of Ce₂S₃ with biological systems (e.g., cytotoxicity)?
- Methodological Answer : Use ex vivo models (e.g., erythrocyte membranes) to study non-covalent protein aggregation and oxidative cross-linking via disulfide bonds, as demonstrated in cerium chloride studies . For in vitro assays, expose cell lines (e.g., lung fibroblasts) to Ce₂S₃ nanoparticles and measure reactive oxygen species (ROS) generation using fluorescent probes. Compare results with CeO₂ or other cerium compounds to isolate sulfide-specific effects .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported bandgap values (2.1–2.5 eV) may stem from synthesis methods (e.g., solvothermal vs. solid-state) or surface defects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
